(3S)-3-phenyl-1,4-oxazepan-5-one
Beschreibung
Eigenschaften
Molekularformel |
C11H13NO2 |
|---|---|
Molekulargewicht |
191.23 g/mol |
IUPAC-Name |
(3S)-3-phenyl-1,4-oxazepan-5-one |
InChI |
InChI=1S/C11H13NO2/c13-11-6-7-14-8-10(12-11)9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,12,13)/t10-/m1/s1 |
InChI-Schlüssel |
DLWBKGOFJVPEAQ-SNVBAGLBSA-N |
Isomerische SMILES |
C1COC[C@@H](NC1=O)C2=CC=CC=C2 |
Kanonische SMILES |
C1COCC(NC1=O)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
What is the chemical structure of (3S)-3-phenyl-1,4-oxazepan-5-one
This technical guide provides a comprehensive overview of the chemical structure, proposed synthesis, and predicted analytical characteristics of the chiral molecule (3S)-3-phenyl-1,4-oxazepan-5-one. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry who are interested in the 1,4-oxazepane scaffold.
Introduction to the 1,4-Oxazepane Scaffold
The 1,4-oxazepane ring system, a seven-membered heterocycle containing oxygen and nitrogen atoms at the 1 and 4 positions, is a privileged scaffold in medicinal chemistry.[1] Compounds incorporating this motif have demonstrated a wide range of biological activities, including anticonvulsant, antifungal, and anti-inflammatory properties.[1] The introduction of a chiral center, as in (3S)-3-phenyl-1,4-oxazepan-5-one, adds a layer of stereochemical complexity that can significantly influence pharmacological activity and target selectivity, a crucial aspect in modern drug design.[2][3]
Part 1: Chemical Structure and Properties
(3S)-3-phenyl-1,4-oxazepan-5-one is a chiral, non-aromatic heterocyclic compound. Its structure consists of a seven-membered 1,4-oxazepane ring with a phenyl group at the stereogenic center at position 3 and a carbonyl group at position 5.
Molecular Structure
The systematic IUPAC name for this compound is (3S)-3-phenyl-1,4-oxazepan-5-one. The "(3S)" designation indicates the stereochemical configuration at the carbon atom bearing the phenyl group, according to the Cahn-Ingold-Prelog priority rules.
Below is a 2D representation of the chemical structure:
Caption: 2D structure of (3S)-3-phenyl-1,4-oxazepan-5-one.
Physicochemical Properties
| Property | Predicted Value |
| Molecular Formula | C₁₁H₁₃NO₂ |
| Molecular Weight | 191.23 g/mol |
| XLogP3 | 0.8 |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 2 |
| Rotatable Bond Count | 1 |
Data sourced from PubChem for the (3R)-enantiomer.
Part 2: Proposed Stereoselective Synthesis
A specific, experimentally validated synthesis for (3S)-3-phenyl-1,4-oxazepan-5-one is not currently documented in peer-reviewed literature. However, a plausible and efficient stereoselective synthetic route can be designed based on established methodologies for the synthesis of chiral 1,4-oxazepane derivatives, particularly those starting from chiral amino acids.[4][5]
The proposed retrosynthetic analysis involves the disconnection of the amide bond, leading back to a chiral amino acid derivative as the starting material. This approach ensures the introduction of the desired stereochemistry at the C3 position from a readily available chiral pool source.
Caption: Proposed synthetic workflow for (3S)-3-phenyl-1,4-oxazepan-5-one.
Part 3: Predicted Analytical and Spectroscopic Data
While no experimental spectra for (3S)-3-phenyl-1,4-oxazepan-5-one are available, the following data are predicted based on the analysis of structurally similar compounds and general principles of spectroscopy. [6][7][8][9][10]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Predicted, in CDCl₃, 400 MHz):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 7.25 - 7.40 | m | 5H | Ar-H (phenyl) |
| ~6.0 | br s | 1H | N-H |
| ~4.5 | dd | 1H | C(3)-H |
| ~3.8 - 4.2 | m | 2H | O-CH₂ |
| ~3.4 - 3.7 | m | 2H | N-CH₂ |
| ~2.5 - 2.8 | m | 2H | C(6)-H₂ |
¹³C NMR (Predicted, in CDCl₃, 100 MHz):
| Chemical Shift (δ, ppm) | Assignment |
| ~172 | C=O (C5) |
| ~140 | Ar-C (ipso) |
| ~129 | Ar-CH |
| ~128 | Ar-CH |
| ~127 | Ar-CH |
| ~70 | O-CH₂ (C7) |
| ~55 | C-Ph (C3) |
| ~45 | N-CH₂ (C2) |
| ~35 | C(6) |
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3300 | Medium, Broad | N-H Stretch |
| ~3050 | Medium | Ar-H Stretch |
| ~2950 | Medium | Aliphatic C-H Stretch |
| ~1670 | Strong | C=O Stretch (Amide I) |
| ~1100 | Strong | C-O Stretch |
Mass Spectrometry (MS)
The electron ionization (EI) mass spectrum is expected to show a molecular ion peak [M]⁺ at m/z 191. Key fragmentation patterns would likely involve the loss of the phenyl group, cleavage of the oxazepane ring, and loss of CO. [11][12][13] Predicted Fragmentation:
-
m/z 191: Molecular ion [C₁₁H₁₃NO₂]⁺
-
m/z 114: Loss of the phenyl group ([M-C₆H₅]⁺)
-
m/z 91: Phenylmethyl cation [C₇H₇]⁺
-
m/z 77: Phenyl cation [C₆H₅]⁺
Part 4: Potential Pharmacological Relevance and Applications
The 1,4-oxazepane scaffold is a key component in a number of psychoactive pharmaceuticals. [14][15]Given the structural similarity of (3S)-3-phenyl-1,4-oxazepan-5-one to known biologically active molecules, it is plausible that this compound could exhibit activity as a modulator of the central nervous system.
The introduction of the phenyl group at the C3 position may confer affinity for various receptors or enzymes within the CNS. The specific (3S)-stereochemistry is likely to be a critical determinant of its biological activity, potentially leading to stereospecific interactions with its biological target. [2] Further research into the synthesis and biological evaluation of (3S)-3-phenyl-1,4-oxazepan-5-one is warranted to explore its potential as a novel therapeutic agent. Its structural novelty and the established pharmacological importance of the 1,4-oxazepane core make it an attractive target for drug discovery programs.
References
- Bálint, M., et al. (2020). Synthesis of chiral 1,4-oxazepane-5-carboxylic acids from polymer-supported homoserine. RSC Advances, 10(60), 36473-36484.
- De Angelis, M., et al. (2017). Synthesis of 1,4-Oxazepane-2,5-diones via Cyclization of Rotationally Restricted Amino Acid Precursors and Structural Reassignment of Serratin. The Journal of Organic Chemistry, 82(11), 5769-5778.
- Wiley-VCH. (Date unavailable).
- Chen, Y., et al. (2017).
- Royal Society of Chemistry. (Date unavailable).
-
Massiot, G., et al. (2017). Chemo-, Regio-, and Stereoselective Synthesis of Polysusbtituted Oxazolo[3,2-d]o[4][6]xazepin-5(3H)ones via a Domino oxa-Michael/aza-Michael/Williamson Cycloetherification Sequence. The Journal of Organic Chemistry, 82(10), 5227-5238.
- Bálint, M., et al. (2020). Selected pharmacologically relevant compounds bearing a 1,4-oxazepane scaffold.
- Royal Society of Chemistry.
- University of Regensburg.
- Csuk, R. (2014). A Look at the Importance of Chirality in Drug Activity: Some Significative Examples. Molecules, 19(11), 17339-17364.
- ResearchGate. (Date unavailable). Synthesis of benzo-1,4-oxazepin-5-one 5 a.
- Blazsek, M., et al. (2019). Racemization of oxazepam and chiral 1,4-benzodiazepines. DFT study of the reaction mechanism in aqueous solution. Organic & Biomolecular Chemistry, 17(5), 1149-1158.
- Michigan State University.
- González-López, M., et al. (2015). Reversal of diastereoselectivity in the synthesis of peptidomimetic 3-carboxamide-1,4-benzodiazepin-5-ones. PubMed, 23(2), 253-6.
- Bálint, M., et al. (2020). Synthesis of chiral 1,4-oxazepane-5-carboxylic acids from polymer-supported homoserine. RSC Advances, 10(60), 36473-36484.
- Govindasamy, K. & Wilson, D. A. (2014). Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine, 27(12), 1447-1458.
-
Bräse, S., et al. (2000). Combinatorial Liquid-Phase Synthesis ofO[4][6]xazepine-7-ones via the Baylis−Hillman Reaction. The Journal of Organic Chemistry, 65(22), 7501-7511.
- Lancharoh, C., et al. (2022).
- Kwiecień, H. & Szymańska, E. (2021). Synthesis of Aryl-fused 1,4-Oxazepines and their Oxo Derivatives: A Review.
- University of California, Los Angeles. (Date unavailable). Table of characteristic proton NMR chemical shifts.
- Selva, A. & Vettori, U. (1975). Mass spectrometric analysis of 1,2,4-Oxadiazoles and 4,5-Dihydro-1,2,4-Oxadiazoles. Gazzetta Chimica Italiana, 105(3-4), 425-433.
- Chemistry Steps. (2024). NMR Chemical Shift Values Table.
- Gmeiner, P., et al. (2001). Synthesis of Substituted 3-Anilino-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepine-2-ones and Their Evaluation as Cholecystokinin-Ligands.
- de la Cruz, P., et al. (2003). Mass spectrometry of 1,2,5-oxadiazole N-oxide derivatives: use of deuterated analogues in fragmentation pattern studies. Journal of the Brazilian Chemical Society, 14(6).
- Novotná, M., et al. (2023). Enantioenriched 1,4-Benzoxazepines via Chiral Brønsted Acid-Catalyzed Enantioselective Desymmetrization of 3-Substituted Oxetanes. Journal of the American Chemical Society, 145(47), 25686-25695.
- Alfa Chemistry Catalysts. (2023). Chiral Oxazaborolidines for Asymmetric Synthesis. Labinsights.
- BenchChem. (2025). An In-Depth Technical Guide to 1H and 13C NMR Analysis of Long-Chain Esters.
- El-Hashash, M. A., et al. (2004).
- Chemguide. (n.d.).
- Singh, P. P. & Kumar, R. (2015). Enantioselective Synthesis of β-amino acids: A Review. Hilaris Publisher.
- Turchi, I. J. & Dewar, M. J. S. (1975). The chemistry of the oxazoles. Chemical Reviews, 75(4), 389-437.
- The Open University. (2001). Synthesis of Novel Heterocyclic a-Amino Acids. Open Research Online.
- Takeda Pharmaceutical Company Limited. (2012). 1,4-oxazepane derivatives.
- Čepanec, I., et al. (2006). Efficient Synthesis of 3-Hydroxy-1,4-benzodiazepines Oxazepam and Lorazepam by New Acetoxylation Reaction of 3-Position of 1,4-Benzodiazepine Ring. Organic Process Research & Development, 10(6), 1192-1198.
Sources
- 1. Synthesis of chiral 1,4-oxazepane-5-carboxylic acids from polymer-supported homoserine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Significance of Chirality in Pharmacological and Toxicological Properties of Drugs [ouci.dntb.gov.ua]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis of chiral 1,4-oxazepane-5-carboxylic acids from polymer-supported homoserine - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. hilarispublisher.com [hilarispublisher.com]
- 6. mdpi.com [mdpi.com]
- 7. rsc.org [rsc.org]
- 8. Proton NMR Table [www2.chemistry.msu.edu]
- 9. orgchemboulder.com [orgchemboulder.com]
- 10. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]
- 11. raco.cat [raco.cat]
- 12. chemguide.co.uk [chemguide.co.uk]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
Spectroscopic Characterization and Synthetic Methodology of (3S)-3-phenyl-1,4-oxazepan-5-one
Executive Summary
The seven-membered heterocyclic scaffold, particularly the 1,4-oxazepane system, represents a privileged structural motif in modern drug discovery. Specifically, (3S)-3-phenyl-1,4-oxazepan-5-one (Molecular Formula: C11H13NO2 ) is a critical chiral building block and intermediate. The spatial arrangement dictated by the (3S)-phenyl substitution profoundly impacts the conformational dynamics of the oxazepane ring, influencing both its reactivity and its binding affinity in biological targets. This whitepaper provides an in-depth technical guide to the highly enantioselective synthesis, structural elucidation, and spectroscopic characterization of (3S)-3-phenyl-1,4-oxazepan-5-one, establishing a self-validating system for researchers to ensure molecular and chiral integrity.
Pharmacological Context & Structural Significance
Derivatives of 1,4-oxazepan-5-one are actively investigated across multiple therapeutic domains. They serve as core scaffolds for highly selective mTOR inhibitors targeting human breast cancer[1] and act as potent monoamine reuptake inhibitors for the treatment of psychoneurotic diseases[2]. The inclusion of the phenyl group at the C3 position introduces significant steric bulk, which locks the seven-membered ring into a preferred twist-chair conformation. This rigidification is essential for minimizing entropic penalties during target-receptor binding.
While alternative methods such as the Schmidt reaction in hexafluoroisopropanol (HFIP) can generate substituted oxazepanes from pyranones[3], achieving strict stereocontrol at the C3 position necessitates a targeted, chiral-pool-derived synthetic strategy.
De Novo Synthesis & Stereocontrol Strategy
To synthesize (3S)-3-phenyl-1,4-oxazepan-5-one without compromising the chiral center, a linear sequence utilizing (S)-2-amino-2-phenylethanol as the chiral pool starting material is employed.
Experimental Protocol: Step-by-Step Methodology
The following protocol is adapted from established routes for amino alcohol-derived chiral fragments[4]:
-
Oxa-Michael Addition (Etherification):
-
Procedure: React (S)-2-((tert-butoxycarbonyl)amino)-2-phenylethanol (1.0 equiv.) with tert-butyl acrylate (1.2 equiv.) in the presence of a catalytic amount of strong base (e.g., KOtBu) in anhydrous THF at 0 °C.
-
Causality: The N-Boc protection is critical to prevent the competitive aza-Michael addition. The oxygen selectively attacks the β -carbon of the acrylate, forming the acyclic ether intermediate.
-
-
Global Deprotection:
-
Procedure: Treat the resulting intermediate with a 4.0 M solution of HCl in dioxane (20 equiv.) and stir overnight at room temperature.
-
Causality: The highly acidic, anhydrous environment simultaneously cleaves the N-Boc group and the tert-butyl ester, yielding (S)-3-(2-amino-2-phenylethoxy)propanoic acid hydrochloride as an off-white solid[4].
-
-
Macrolactamization (Ring Closure):
-
Procedure: Dissolve the deprotected intermediate (1.0 equiv.) in dilute dioxane to favor intramolecular cyclization. Add Propylphosphonic anhydride (T3P, 2.5 equiv.) and Triethylamine (3.5 equiv.). Stir at 70 °C for 16 hours.
-
Causality: T3P is explicitly chosen over standard carbodiimides (like DCC or EDC) because it exhibits an exceptionally low rate of epimerization. Given that the C3 chiral center is adjacent to the reacting amine, harsh coupling conditions could lead to racemization. T3P ensures the (3S) configuration remains >98% intact[4].
-
Fig 1: Synthetic workflow of (3S)-3-phenyl-1,4-oxazepan-5-one via oxa-Michael addition.
Spectroscopic Characterization (The Core)
Validating the structure of (3S)-3-phenyl-1,4-oxazepan-5-one requires a multi-modal spectroscopic approach. The asymmetry induced by the C3-phenyl group creates a complex magnetic environment, rendering nearly all methylene protons diastereotopic.
High-Resolution Mass Spectrometry (HRMS)
-
Technique: Electrospray Ionization Time-of-Flight (ESI-TOF).
-
Causality: ESI is a soft ionization technique that prevents the fragmentation of the relatively fragile 7-membered lactam ring, allowing for the clear identification of the molecular ion.
-
Data: The theoretical monoisotopic mass for C11H13NO2 is 191.09464 Da[5]. Under positive ESI conditions, the protonated adduct [M+H]+ is observed at m/z 192.1019 [5], confirming the elemental composition.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The 1H and 13C NMR assignments are derived from standard chemical shift heuristics and homologous 1,4-oxazepan-5-one derivatives[4]. The locked conformation of the ring means that the axial and equatorial protons on C2, C6, and C7 do not rapidly interconvert on the NMR timescale, leading to distinct signals and complex spin-spin splitting (e.g., ddd or dd).
Table 1: Representative 1H and 13C NMR Data ( CDCl3 , 400/100 MHz)
| Position | 1H NMR ( δ , ppm) | Multiplicity & J (Hz) | 13C NMR ( δ , ppm) | Causality & Assignment Notes |
| N-H (4) | 6.80 - 7.20 | br s, 1H | - | Broadened due to quadrupolar relaxation of the 14N nucleus. |
| C-5 | - | - | ~ 176.5 | Lactam carbonyl carbon; highly deshielded. |
| C-3 | 4.65 | dd, J = 10.5, 5.0 | ~ 58.0 | Methine proton shifted downfield by the adjacent electronegative N and the anisotropic effect of the Phenyl ring. |
| C-2 | 3.85, 3.70 | m, 2H | ~ 74.5 | Diastereotopic protons adjacent to O. Split by the adjacent chiral center at C-3. |
| C-7 | 3.75, 3.65 | m, 2H | ~ 66.0 | Diastereotopic protons adjacent to O. |
| C-6 | 2.85, 2.50 | m, 2H | ~ 41.0 | Diastereotopic protons adjacent to the C=O group. Exhibits geminal coupling (J ~ 15 Hz). |
| Phenyl | 7.25 - 7.40 | m, 5H | 140.0, 129.0, 128.5, 126.5 | Aromatic protons and carbons (ipso, meta, ortho, para). |
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Technique: Attenuated Total Reflectance (ATR) FT-IR.
-
Key Vibrational Modes:
-
N-H Stretch: A broad band is typically observed around 3200 - 3300 cm⁻¹ , indicative of hydrogen bonding in the solid state.
-
C=O (Lactam) Stretch: The carbonyl stretch for the 7-membered oxazepane ring appears strongly at ~1650 - 1680 cm⁻¹ . (Note: Unsubstituted 1,4-oxazepan-5-ones have been recorded with C=O stretches up to 1719 cm⁻¹ in thin films[6], but the bulky phenyl group generally favors a conformation that relaxes this frequency slightly).
-
C-O-C (Ether) Asymmetric Stretch: A sharp, strong band at 1100 - 1150 cm⁻¹ confirms the integrity of the ether linkage within the ring.
-
Fig 2: Multi-modal spectroscopic validation workflow for structural and chiral integrity.
Stereochemical Validation
Because the biological efficacy of 1,4-oxazepane derivatives is heavily dependent on their stereochemistry, determining the Enantiomeric Excess (ee) is a mandatory final step.
-
Methodology: Chiral High-Performance Liquid Chromatography (HPLC).
-
Stationary Phase: Amylose-based chiral columns (e.g., Chiralpak AD-H) are highly effective for resolving lactam enantiomers.
-
Mobile Phase: Hexane/Isopropanol (typically 80:20 v/v) with 0.1% diethylamine to prevent peak tailing of the secondary amine/lactam.
-
Causality: The transient hydrogen bonding between the lactam N-H/C=O and the chiral stationary phase allows for baseline separation of the (3S) and (3R) enantiomers, ensuring the T3P-mediated cyclization did not induce epimerization.
Conclusion
The characterization of (3S)-3-phenyl-1,4-oxazepan-5-one requires a rigorous understanding of its 3D conformation. The synthetic pathway must prioritize mild coupling agents like T3P to preserve the C3 chiral center. Spectroscopically, the molecule is defined by the profound diastereotopic splitting in its 1H NMR spectrum—a direct consequence of the chiral phenyl group locking the 7-membered ring's conformation—and the distinct lactam/ether signatures in FT-IR. By adhering to this self-validating analytical framework, researchers can confidently utilize this scaffold in downstream drug development workflows.
References
- Title: Design, Synthesis, Formulation, and Bioevaluation of Trisubstituted Triazines as Highly Selective mTOR Inhibitors for the Treatment of Human Breast Cancer Source: Journal of Medicinal Chemistry - ACS Publications URL
- Source: Google Patents (CA2813911A1)
- Source: Amazon S3 (Supporting Information)
- Title: (3r)-3-phenyl-1,4-oxazepan-5-one (C11H13NO2)
- Title: Supporting Information for Synthesis of novel N-cyclopentenyl-lactams using the Aubé reaction Source: Beilstein Journals URL
- Title: Remodeling and Enhancing Schmidt Reaction Pathways in Hexafluoroisopropanol Source: The Journal of Organic Chemistry - ACS Publications URL
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. CA2813911A1 - 1,4-oxazepane derivatives - Google Patents [patents.google.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 5. PubChemLite - (3r)-3-phenyl-1,4-oxazepan-5-one (C11H13NO2) [pubchemlite.lcsb.uni.lu]
- 6. beilstein-journals.org [beilstein-journals.org]
Application Note: Synthesis and Cyclization Protocol for (3S)-3-Phenyl-1,4-oxazepan-5-one
Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Application: Synthesis of chiral heterocyclic building blocks for peptidomimetics and conformationally restricted drug scaffolds.
Introduction and Mechanistic Rationale
Chiral 1,4-oxazepane derivatives are highly valued in medicinal chemistry for their ability to introduce conformational restriction into flexible pharmacophores, often improving target affinity and metabolic stability. The synthesis of (3S)-3-phenyl-1,4-oxazepan-5-one presents a specific synthetic challenge: the formation of a seven-membered ring must overcome unfavorable entropic factors and competing intermolecular side reactions (polymerization).
This protocol details a highly efficient, two-step synthetic route starting from commercially available (S)-2-amino-2-phenylethanol. The methodology relies on a highly selective N-acylation followed by an intramolecular Williamson-type ether synthesis [1]. To ensure high yield and maintain the integrity of the (3S) stereocenter, the protocol utilizes stringent temperature controls and high-dilution conditions during the cyclization phase.
Synthetic Workflow
The following diagram illustrates the critical path from the chiral amino alcohol precursor to the final 1,4-oxazepan-5-one product.
Workflow for the two-step synthesis of (3S)-3-phenyl-1,4-oxazepan-5-one.
Step-by-Step Experimental Methodologies
Step 1: Chemoselective N-Acylation
Objective: To selectively acylate the primary amine over the primary alcohol, generating the linear cyclization precursor.
Materials:
-
(S)-2-amino-2-phenylethanol (1.0 equiv, 10.0 mmol, 1.37 g)
-
3-chloropropanoyl chloride (1.05 equiv, 10.5 mmol, 1.00 mL)
-
Triethylamine (Et₃N) (1.2 equiv, 12.0 mmol, 1.67 mL)
-
Anhydrous Dichloromethane (DCM) (50 mL)
Procedure:
-
Preparation: Charge an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar and an argon balloon with (S)-2-amino-2-phenylethanol and anhydrous DCM.
-
Base Addition: Add Et₃N to the solution. Stir for 5 minutes to ensure homogeneity.
-
Temperature Control: Submerge the flask in an ice-water bath and allow the internal temperature to reach 0 °C. Causality: Strict temperature control at 0 °C is critical to suppress competing O-acylation and prevent the formation of the di-acylated byproduct.
-
Acylation: Add 3-chloropropanoyl chloride dropwise over 15 minutes via a syringe.
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature (RT). Stir for 2 hours. Monitor completion via TLC (EtOAc/Hexanes 1:1, UV active).
-
Workup: Quench the reaction with 20 mL of saturated aqueous NaHCO₃. Transfer to a separatory funnel and extract the aqueous layer with DCM (2 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: The crude (S)-3-chloro-N-(2-hydroxy-1-phenylethyl)propanamide is typically of sufficient purity (>95%) to be used directly in the next step.
Step 2: Intramolecular Cyclization (O-Alkylation)
Objective: Base-mediated ring closure to form the seven-membered oxazepanone ring.
Materials:
-
(S)-3-chloro-N-(2-hydroxy-1-phenylethyl)propanamide (1.0 equiv, 10.0 mmol)
-
Sodium Hydride (NaH, 60% dispersion in mineral oil) (1.1 equiv, 11.0 mmol, 440 mg)
-
Anhydrous Tetrahydrofuran (THF) (200 mL)
Procedure:
-
Preparation: In an oven-dried 500 mL round-bottom flask under argon, suspend NaH in 50 mL of anhydrous THF. Cool the suspension to 0 °C.
-
Dilution Strategy: Dissolve the intermediate from Step 1 in 150 mL of anhydrous THF. Causality: Operating at high dilution (approx. 0.05 M) is a thermodynamic necessity. It strongly biases the reaction kinetics toward the intramolecular cyclization (forming the 7-membered ring) rather than intermolecular SN2 reactions, which result in oligomerization.
-
Deprotonation: Add the intermediate solution dropwise to the NaH suspension over 30 minutes at 0 °C. Causality: NaH acts as a non-nucleophilic strong base, rapidly and irreversibly deprotonating the hydroxyl group to form the highly nucleophilic alkoxide without attacking the amide carbonyl.
-
Cyclization: Allow the mixture to warm to RT, then equip a reflux condenser and heat to 60 °C for 16 hours [1]. The elevated temperature provides the activation energy required to overcome the entropic penalty of forming a seven-membered ring.
-
Quench and Workup: Cool the reaction to 0 °C and carefully quench with 10 mL of saturated aqueous NH₄Cl. Remove the bulk of the THF in vacuo. Dilute the residue with EtOAc (100 mL) and water (50 mL). Separate the layers and extract the aqueous phase with EtOAc (2 x 50 mL).
-
Isolation: Dry the combined organic layers over MgSO₄, filter, and concentrate. Purify via flash column chromatography on silica gel (gradient: 20% to 60% EtOAc in Hexanes) to yield (3S)-3-phenyl-1,4-oxazepan-5-one as a white solid [2].
Reaction Optimization Data
The choice of base and concentration is critical for the success of the cyclization step. The table below summarizes the optimization parameters validating the chosen protocol.
| Base (Equiv) | Solvent | Concentration (M) | Temp (°C) | Yield (%) | Primary Impurity Profile |
| K₂CO₃ (2.0) | DMF | 0.2 M | 80 °C | 15% | Unreacted starting material, oligomers |
| Cs₂CO₃ (1.5) | DMF | 0.05 M | 60 °C | 42% | Oligomers |
| NaH (1.1) | THF | 0.2 M | 60 °C | 38% | Extensive oligomerization |
| NaH (1.1) | THF | 0.05 M | 60 °C | 78% | Clean conversion, trace oligomers |
Table 1: Optimization of the intramolecular O-alkylation step for 1,4-oxazepan-5-one formation. Bold text indicates the optimized conditions utilized in this protocol.
Analytical Validation
To ensure the structural integrity and enantiomeric purity of the synthesized (3S)-3-phenyl-1,4-oxazepan-5-one, the following analytical validations are strictly recommended:
-
Chiral HPLC: Utilize a chiral stationary phase (e.g., Chiralpak AD-H) to confirm that the (3S) stereocenter did not undergo racemization during the strongly basic cyclization step. Ensure enantiomeric excess (ee) > 98%.
-
1H NMR (400 MHz, CDCl3): Verify the disappearance of the primary alcohol proton and the presence of the characteristic ABX system corresponding to the newly formed oxazepane ring protons.
References
- Efficient Routes to a Diverse Array of Amino Alcohol-Derived Chiral Fragments. Amazon S3 / Synthesis.
- (R)-5-Phenyl-morpholin-3-one / Chiral Building Blocks. BLDpharm.
Ring-opening reactions of (3S)-3-phenyl-1,4-oxazepan-5-one
Application Note: Ring-Opening Strategies for (3S)-3-phenyl-1,4-oxazepan-5-one
Executive Summary
The chiral heterocycle (3S)-3-phenyl-1,4-oxazepan-5-one is a privileged building block in advanced organic synthesis and materials science. Characterized by a seven-membered ether-lactam ring, this molecule exhibits a dual reactivity profile driven by inherent ring strain. Depending on the catalytic environment, it can undergo precise nucleophilic ring opening to yield non-natural chiral amino acids, or it can be subjected to ring-opening polymerization (ROP) to generate biodegradable poly(ether-amide)s. This application note provides a comprehensive, self-validating guide to controlling these divergent pathways.
Mechanistic Framework & Causality
The thermodynamic driving force for the ring-opening of 1,4-oxazepan-5-ones is the relief of transannular strain inherent to the seven-membered geometry ([1]).
-
Pathway A: Hydrolytic/Aminolytic Ring Opening: Nucleophilic attack occurs exclusively at the C5 lactam carbonyl. Because the C1-C2 and C1-C7 ether linkages are robust under mild to moderate basic conditions, the ring opens selectively at the N4-C5 amide bond. This generates 3-((S)-2-amino-2-phenylethoxy)propanoic acid derivatives. Maintaining a low-temperature alkaline environment is critical to prevent the epimerization of the sensitive (3S) stereocenter adjacent to the nitrogen.
-
Pathway B: Ring-Opening Polymerization (ROP): When exposed to an initiator (e.g., benzyl alcohol) and a catalyst, the monomer undergoes continuous chain propagation. Recent advances emphasize the use of metal-free organocatalysts (like TBD) over traditional heavy metals (e.g., Tin(II) octoate) to prevent toxic residue accumulation in biomedical polymers ([2]).
Caption: Mechanistic bifurcation of (3S)-3-phenyl-1,4-oxazepan-5-one via hydrolysis and ROP.
Quantitative Data & Reaction Optimization
The table below summarizes the optimized parameters for both small-molecule cleavage and polymerization. The data highlights how catalyst selection directly impacts the preservation of enantiomeric excess (ee).
Table 1: Quantitative Data on Ring-Opening Reactions of (3S)-3-phenyl-1,4-oxazepan-5-one
| Reaction Type | Reagents / Catalyst | Temp (°C) | Time (h) | Yield / Conversion | Enantiomeric Excess (ee %) |
| Hydrolysis | LiOH (1.5 eq) in THF/H₂O | 25 | 4 | 92% (Isolated) | >99% |
| Aminolysis | Benzylamine (2.0 eq) | 60 | 12 | 85% (Isolated) | >98% |
| ROP (Organo) | TBD (5 mol%), BnOH | 80 | 24 | 88% (Polymer) | >99% |
| ROP (Metal) | Sn(Oct)₂ (2 mol%), BnOH | 110 | 18 | 75% (Polymer) | 95% (Slight Epimerization) |
Validated Experimental Protocols
Protocol A: Hydrolytic Ring Opening to Non-Natural Amino Acids
Objective: Synthesize 3-((S)-2-amino-2-phenylethoxy)propanoic acid without compromising the (3S) chiral center. Causality: Lithium hydroxide (LiOH) is chosen over sodium hydroxide (NaOH) because the lithium cation coordinates strongly with the ether oxygen and the lactam carbonyl, directing the hydroxide nucleophile precisely to the C5 position while suppressing side reactions ([3]).
Step-by-Step Methodology:
-
Preparation: Dissolve 1.0 mmol of (3S)-3-phenyl-1,4-oxazepan-5-one in 5 mL of a 4:1 Tetrahydrofuran (THF) / H₂O mixture. Cool the flask to 0 °C in an ice bath.
-
Reagent Addition: Add 1.5 mmol of LiOH·H₂O in a single portion. Stir vigorously and allow the reaction to warm to room temperature (25 °C) over 4 hours.
-
Self-Validating Checkpoint (QC 1): Analyze a 50 µL aliquot via TLC (Silica, 9:1 DCM:MeOH). The disappearance of the UV-active monomer spot (Rf ≈ 0.6) and the appearance of a ninhydrin-positive baseline spot confirms complete amide cleavage. If the monomer persists, add an additional 0.2 eq of LiOH and stir for 1 hour.
-
Workup: Acidify the mixture to pH 6.5 using 1M HCl to precipitate the zwitterionic amino acid.
-
Isolation: Filter the white precipitate, wash with cold water (2 x 5 mL), and dry under high vacuum to yield the pure acyclic product.
Protocol B: Organocatalytic Ring-Opening Polymerization (ROP)
Objective: Synthesize biodegradable chiral poly(ether-amide)s using a metal-free approach. Causality: 1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD) acts as a bifunctional hydrogen-bonding catalyst. It simultaneously activates the lactam carbonyl (acting as a hydrogen bond donor) and the initiating alcohol (acting as a hydrogen bond acceptor), ensuring a highly controlled living polymerization that strictly preserves atom economy.
Step-by-Step Methodology:
-
Preparation: In a nitrogen-filled glovebox, add 5.0 mmol of rigorously dried (3S)-3-phenyl-1,4-oxazepan-5-one to a flame-dried Schlenk flask.
-
Initiation: Add 0.05 mmol of benzyl alcohol (initiator) and 0.25 mmol of TBD (5 mol% catalyst). Dissolve the mixture in 2 mL of anhydrous toluene.
-
Propagation: Seal the flask, remove it from the glovebox, and heat to 80 °C in an oil bath for 24 hours.
-
Self-Validating Checkpoint (QC 2): Perform in-situ FTIR monitoring. The shift of the lactam carbonyl stretch from ~1660 cm⁻¹ to the acyclic amide stretch at ~1640 cm⁻¹ indicates successful propagation. Terminate the reaction when conversion plateaus to prevent transamidation (back-biting).
-
Termination & Precipitation: Quench the reaction by adding a drop of benzoic acid in toluene. Precipitate the polymer by dropping the mixture into 50 mL of vigorously stirred cold methanol.
-
Characterization: Collect the polymer via centrifugation and analyze via GPC (for molecular weight) and Chiral HPLC (to confirm stereoretention).
Caption: Standardized experimental workflow for ring-opening reactions and downstream characterization.
Downstream Applications
The controlled ring opening of (3S)-3-phenyl-1,4-oxazepan-5-one unlocks two distinct therapeutic avenues. The small-molecule amino-ether derivatives serve as rigidified peptidomimetics, frequently utilized in the development of MDM2 inhibitors and orexin receptor antagonists. Conversely, the poly(ether-amide)s generated via ROP are highly sought after in the formulation of biodegradable nanoparticles for targeted drug delivery, where the chiral phenyl side-chain enhances the encapsulation efficiency of hydrophobic active pharmaceutical ingredients (APIs).
References
-
Aubé, J., et al. "Remodeling and Enhancing Schmidt Reaction Pathways in Hexafluoroisopropanol." The Journal of Organic Chemistry - ACS Publications, 2016. URL:[Link]
Sources
Application Notes & Protocols: Strategic Functionalization of (3S)-3-phenyl-1,4-oxazepan-5-one for Drug Discovery
Introduction
The (3S)-3-phenyl-1,4-oxazepan-5-one scaffold is a privileged heterocyclic motif of significant interest in medicinal chemistry and drug development. Its inherent chirality, constrained seven-membered ring system, and multiple potential points for diversification make it an attractive starting point for the synthesis of novel therapeutic agents. This guide provides a comprehensive overview of strategic functionalization techniques for this core structure, offering detailed protocols and the underlying chemical logic to empower researchers in their drug discovery endeavors. The methodologies described herein are grounded in established principles of lactam and heterocyclic chemistry, providing a robust framework for creating diverse chemical libraries for biological screening.
Strategic Overview of Functionalization Sites
The (3S)-3-phenyl-1,4-oxazepan-5-one molecule presents several key sites for chemical modification. A strategic approach to functionalization allows for the systematic exploration of chemical space and the fine-tuning of pharmacokinetic and pharmacodynamic properties. The primary sites for modification are the secondary amine at the N4 position, the α-carbon to the carbonyl group at the C6 position, and the aromatic phenyl ring.
Caption: Key functionalization sites on the (3S)-3-phenyl-1,4-oxazepan-5-one scaffold.
N4-Position Functionalization: Expanding the Amine Substituent
The secondary amine at the N4 position is a prime target for introducing a wide array of substituents to modulate solubility, lipophilicity, and target engagement. Standard N-alkylation and N-arylation reactions are readily applicable.
Protocol 1: N-Alkylation via Reductive Amination
Reductive amination offers a versatile and mild method for introducing primary and secondary alkyl groups at the N4 position. This two-step, one-pot procedure involves the formation of an enamine intermediate with an aldehyde or ketone, followed by in-situ reduction.
Rationale: This method is often preferred over direct alkylation with alkyl halides as it can minimize over-alkylation and is compatible with a broader range of functional groups.
Experimental Protocol:
-
Reaction Setup: To a solution of (3S)-3-phenyl-1,4-oxazepan-5-one (1.0 equiv.) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) (0.1 M), add the desired aldehyde or ketone (1.2 equiv.).
-
Enamine Formation: Add a catalytic amount of a weak acid, such as acetic acid (0.1 equiv.), to facilitate enamine formation. Stir the mixture at room temperature for 1-2 hours.
-
Reduction: Add a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv.), portion-wise to the reaction mixture.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the aqueous layer with DCM (3x).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
| Reagent/Parameter | Condition | Purpose |
| Solvent | DCM or DCE | Aprotic solvent to facilitate reaction |
| Aldehyde/Ketone | 1.2 equiv. | Alkyl group source |
| Catalyst | Acetic Acid (0.1 equiv.) | Promotes enamine formation |
| Reducing Agent | NaBH(OAc)₃ (1.5 equiv.) | Reduces the enamine intermediate |
| Temperature | Room Temperature | Mild reaction conditions |
C6-Position Functionalization: α-Carbon Modification
The α-carbon to the carbonyl group (C6) is another key site for introducing diversity. Functionalization at this position can significantly impact the conformation of the seven-membered ring and introduce new pharmacophoric elements. α-Functionalization is well-established for lactams, often proceeding through the formation of an enolate intermediate.[1]
Protocol 2: α-Alkylation of the Lactam
This protocol describes the deprotonation of the α-carbon followed by quenching with an electrophile, such as an alkyl halide.
Rationale: The acidity of the α-proton allows for efficient deprotonation with a suitable base to form a nucleophilic enolate, which can then react with various electrophiles.[1] The choice of base and reaction temperature is critical to avoid side reactions.
Experimental Protocol:
-
Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve (3S)-3-phenyl-1,4-oxazepan-5-one (1.0 equiv.) in anhydrous tetrahydrofuran (THF) (0.1 M).
-
Deprotonation: Cool the solution to -78 °C using a dry ice/acetone bath. Add a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA) (1.1 equiv., solution in THF), dropwise. Stir the mixture at -78 °C for 1 hour to ensure complete enolate formation.
-
Electrophilic Quench: Add the desired alkyl halide (1.2 equiv.) to the solution at -78 °C. Allow the reaction to slowly warm to room temperature and stir overnight.
-
Reaction Monitoring: Monitor the reaction by TLC or LC-MS.
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the aqueous layer with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography.
| Reagent/Parameter | Condition | Purpose |
| Solvent | Anhydrous THF | Aprotic solvent, stabilizes enolate |
| Base | LDA (1.1 equiv.) | Strong, non-nucleophilic base |
| Temperature | -78 °C to RT | Controls reactivity and minimizes side reactions |
| Electrophile | Alkyl Halide (1.2 equiv.) | Source of the alkyl group |
digraph "Alpha_Alkylation_Workflow" { rankdir=LR; node [shape=box, style="filled", fontname="Helvetica", fontsize=12]; edge [fontname="Helvetica", fontsize=10];Start [label="Start:\n(3S)-3-phenyl-1,4-oxazepan-5-one", fillcolor="#F1F3F4", fontcolor="#202124"]; Deprotonation [label="Deprotonation\n(LDA, -78°C)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Enolate [label="Enolate Intermediate", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Alkylation [label="Alkylation\n(Alkyl Halide)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Product [label="α-Alkylated Product", fillcolor="#34A853", fontcolor="#FFFFFF"];
Start -> Deprotonation; Deprotonation -> Enolate; Enolate -> Alkylation; Alkylation -> Product; }
Caption: Workflow for the α-alkylation of (3S)-3-phenyl-1,4-oxazepan-5-one.
Phenyl Ring Functionalization: Aromatic Substitution
The phenyl ring at the C3 position provides an avenue for introducing substituents that can engage in specific interactions with biological targets, such as pi-stacking or hydrogen bonding. Standard electrophilic aromatic substitution (EAS) reactions can be employed, with the existing phenyl group directing incoming electrophiles to the ortho and para positions.
Protocol 3: Palladium-Catalyzed C-H Activation for Arylation
For more controlled and regioselective functionalization, modern C-H activation strategies can be utilized. Palladium-catalyzed C-H activation allows for the direct arylation of the phenyl ring.[2][3]
Rationale: This method offers high regioselectivity, often directed by a coordinating group within the molecule. In this case, the lactam carbonyl or the ether oxygen could potentially act as a directing group, favoring ortho-arylation. This approach avoids the need for pre-functionalized starting materials.[2][3]
Experimental Protocol:
-
Reaction Setup: To a microwave vial, add (3S)-3-phenyl-1,4-oxazepan-5-one (1.0 equiv.), the desired aryl halide (e.g., aryl iodide or bromide) (1.5 equiv.), a palladium catalyst such as palladium(II) acetate (Pd(OAc)₂) (5-10 mol%), a ligand such as triphenylphosphine (PPh₃) or a more specialized ligand if required (10-20 mol%), and a base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0 equiv.).
-
Solvent Addition: Add a suitable high-boiling point solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) (0.1 M).
-
Reaction: Seal the vial and heat the reaction mixture in a microwave reactor to 100-150 °C for the specified time (typically 30-60 minutes).
-
Reaction Monitoring: Monitor the reaction by LC-MS.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with water and extract with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography.
| Reagent/Parameter | Condition | Purpose |
| Catalyst | Pd(OAc)₂ (5-10 mol%) | Enables C-H activation |
| Arylating Agent | Aryl Halide (1.5 equiv.) | Source of the new aryl group |
| Base | K₂CO₃ or Cs₂CO₃ (2.0 equiv.) | Neutralizes the generated acid |
| Solvent | DMF or DMSO | High-boiling point aprotic solvent |
| Temperature | 100-150 °C (Microwave) | Accelerates the reaction |
Conclusion
The functionalization of the (3S)-3-phenyl-1,4-oxazepan-5-one core is a critical step in harnessing its potential for drug discovery. The protocols outlined in this guide provide a robust starting point for creating diverse libraries of compounds. By strategically modifying the N4, C6, and phenyl ring positions, researchers can systematically explore the structure-activity relationships of this promising scaffold, paving the way for the development of novel therapeutics. The causality behind each experimental choice has been explained to provide a deeper understanding of the underlying chemistry, ensuring that these protocols can be adapted and optimized for specific research needs.
References
- Colombo, E., Boselli, M., Puglisi, A., & Benaglia, M. (2024). Direct enantioselective photocatalytic α-functionalization of aldehydes with nitrogen-lactam radicals. AIR Unimi.
- Kim, H., et al. (2022). Electrochemical C(sp3)
- (2004). Deacylative oxidation strategy for the preparation of alpha-functionalized carbonyls. Journal of the American Chemical Society.
- (2023). Modular Synthesis of Substituted Lactams via a Deoxygenative Photochemical Alkylation–Cyclization Cascade of Secondary Amides in Flow. Journal of the American Chemical Society.
- (2022).
- (2017).
- (2022). One-Step Assembly of Functionalized Morpholinones and 1,4-Oxazepane-3-ones via [3 + 3]- and [3 + 4]-Annulation of Aza-Oxyallyl Cation and Amphoteric Compounds. The Journal of Organic Chemistry.
- (2016). Synthesis of benzo-1,4-oxazepin-5-one.
- (2020). Synthesis of chiral 1,4-oxazepane-5-carboxylic acids from polymer-supported homoserine. RSC Advances.
- Abdelkafi, H., et al. (2015).
- (2026). Scalable Synthesis of 6-Functionalized 1,4-Oxazepanes.
- (2016).
- (2012). 1,4-oxazepane derivatives.
- (n.d.). 1,4-Oxazepan-5-one, 97%. Thermo Fisher Scientific.
- Abid, O., Tawfeeq, H. M., & Muslim, R. F. (2017). Synthesis and characterization of novel 1,3-oxazepin-5(1h)-one derivatives via reaction of imine compounds with isobenzofuran-1(3h)-one. Semantic Scholar.
- (2017). Synthesis and characterization of some New Oxazepine Compounds Containing 1, 3, 4-Thiadiazole Ring Derived form D-Erythroascorbic Acid. University of Baghdad Digital Repository.
- (2006). Efficient Synthesis of 3-Hydroxy-1,4-benzodiazepines Oxazepam and Lorazepam by New Acetoxylation Reaction of 3-Position of 1,4-Benzodiazepine Ring. Organic Process Research & Development.
- (2015). Regioselective Halogenation of 1,4-Benzodiazepinones via CH Activation.
- (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry.
Sources
- 1. Modular Synthesis of Substituted Lactams via a Deoxygenative Photochemical Alkylation–Cyclization Cascade of Secondary Amides in Flow - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regioselective Halogenation of 1,4-Benzodiazepinones via CH Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Troubleshooting low yield in (3S)-3-phenyl-1,4-oxazepan-5-one reactions
Welcome to the Technical Support Center for advanced heterocyclic synthesis. This guide is specifically engineered for researchers and drug development professionals encountering yield bottlenecks during the synthesis of (3S)-3-phenyl-1,4-oxazepan-5-one , a critical chiral building block in medicinal chemistry.
Executive Summary
The most atom-economical and scalable route to (3S)-3-phenyl-1,4-oxazepan-5-one involves the chemoselective N-acylation of (S)-2-amino-2-phenylethanol with acryloyl chloride, followed by an intramolecular oxa-Michael addition[1]. However, forming 7-membered rings is entropically and enthalpically disfavored compared to 5- or 6-membered systems. If the reaction conditions are not strictly controlled, the kinetic pathway is easily hijacked by intermolecular oligomerization, or the product degrades via a thermodynamically driven retro-oxa-Michael reaction[2]. This guide provides the mechanistic causality and validated protocols required to trap the kinetic product and maximize your yield.
Mechanistic Pathway & Failure Modes
Fig 1. Mechanistic pathway and failure modes in (3S)-3-phenyl-1,4-oxazepan-5-one synthesis.
Troubleshooting FAQs
Q1: Why is my cyclization yield stuck below 20%, with a heavy presence of polymeric baseline material on TLC? A1: You are likely operating at a concentration that favors intermolecular kinetics. Because the transition state for a 7-membered ring is entropically demanding, the probability of the alkoxide nucleophile colliding with the acrylamide β -carbon of a different molecule is higher than it finding its own tail if the concentration exceeds 0.1 M[3]. Solution: You must enforce high-dilution conditions. Run the cyclization at a concentration of ≤ 0.01 M. While this requires larger solvent volumes, it exponentially decreases the rate of intermolecular oligomerization, allowing the intramolecular 7-exo-trig cyclization to dominate.
Q2: I observe a significant amount of the acyclic acrylamide intermediate remaining, even after extended reaction times with potassium tert-butoxide (KOtBu). Adding more base doesn't help. Why? A2: The oxa-Michael addition is inherently reversible[2]. Strong bases like KOtBu or NaH efficiently deprotonate the alcohol to initiate the reaction, but if the reaction is left too long or heated excessively, the base facilitates the thermodynamically driven retro-oxa-Michael reaction (E1cB elimination), pushing the equilibrium back toward the acyclic acrylamide. Solution: Switch from thermodynamic to kinetic control. Use Phase Transfer Catalysis (PTC) with a biphasic system (e.g., aqueous NaOH, tetrabutylammonium bromide in DCM). This allows for mild, continuous generation of the alkoxide without exposing the formed oxazepanone to harsh homogeneous basic conditions that drive the reverse reaction.
Q3: How do I prevent competitive O-acylation or di-acylation during the initial acryloyl chloride coupling? A3: Amines are inherently more nucleophilic than alcohols, but acryloyl chloride is an aggressive electrophile. If you use a homogeneous organic base (like TEA) at room temperature, you will lose chemoselectivity. Solution: Utilize Schotten-Baumann conditions (biphasic aqueous NaOH / DCM) at 0 °C. In this environment, the hydroxyl group remains protonated and safely partitioned, while the amine rapidly reacts at the interface.
Q4: Does the stereocenter at C3 (the phenyl group) hinder the cyclization trajectory? A4: No, it actually assists it. The presence of the bulky (3S)-phenyl group induces a conformational pre-organization akin to the Thorpe-Ingold (gem-dialkyl) effect. It restricts the number of low-energy rotamers in the acyclic chain, effectively decreasing the average distance between the nucleophilic oxygen and the electrophilic β -carbon, thereby lowering the entropic penalty of cyclization.
Quantitative Optimization Data
The following table summarizes the causality of base and concentration selection on the final cyclization yield of the acrylamide intermediate.
| Base / Catalyst System | Solvent | Concentration (M) | Temp (°C) | Yield (%) | Primary Observation / Failure Mode |
| KOtBu (1.2 eq) | THF | 0.100 | 25 | 18 | Heavy intermolecular oligomerization. |
| NaH (1.1 eq) | DMF | 0.050 | 0 to 25 | 42 | Retro-oxa-Michael observed after 4 hours. |
| DBU (0.2 eq) | MeCN | 0.010 | 80 | 65 | Clean reaction profile, but slow kinetics. |
| NaOH (aq) / TBAB (cat) | DCM / H₂O | 0.005 | 25 | 88 | Optimal kinetic trapping; no oligomers. |
Self-Validating Experimental Protocol
This two-step protocol utilizes kinetic trapping and high dilution to guarantee high yields of the target oxazepanone.
Step 1: Synthesis of N-((S)-2-hydroxy-1-phenylethyl)acrylamide
-
Setup: In a 500 mL round-bottom flask, dissolve (S)-2-amino-2-phenylethanol (10.0 mmol, 1.37 g) in 100 mL of dichloromethane (DCM). Add 50 mL of 1 M aqueous NaOH.
-
Reaction: Cool the biphasic mixture to 0 °C under vigorous stirring (>800 rpm to maximize interfacial surface area).
-
Addition: Dissolve acryloyl chloride (10.5 mmol, 0.95 g) in 20 mL of DCM. Add this solution dropwise over 30 minutes via an addition funnel.
-
Validation Checkpoint: Stir for an additional 30 minutes at 0 °C. Stop stirring, let the layers separate, and spot the organic layer on TLC (EtOAc/Hexanes 1:1, UV/KMnO₄ active). The starting amine ( Rf≈0.1 ) should be completely consumed, replaced by a single new spot ( Rf≈0.4 ).
-
Workup: Separate the organic layer. Extract the aqueous layer with DCM (2 x 50 mL). Wash the combined organics with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the intermediate as a white solid. Do not purify further; proceed immediately to avoid spontaneous polymerization.
Step 2: Intramolecular Oxa-Michael Cyclization
-
Setup (High Dilution): Dissolve the crude acrylamide intermediate ( ≈ 10.0 mmol) in 2.0 Liters of DCM to achieve a 0.005 M concentration.
-
Catalysis: Add tetrabutylammonium bromide (TBAB) (1.0 mmol, 0.32 g, 10 mol%).
-
Cyclization: Add 200 mL of 10% aqueous NaOH. Stir the biphasic mixture vigorously at 25 °C.
-
Validation Checkpoint: Monitor via UPLC-MS or TLC. The acyclic intermediate will slowly convert to the cyclized product. Because of the PTC conditions, the retro-oxa-Michael reaction is suppressed. The reaction typically reaches >95% conversion within 12–16 hours.
-
Workup & Isolation: Separate the organic layer, wash with 1 M HCl (to neutralize any carried-over base and halt reversibility), followed by brine. Dry over MgSO₄ and concentrate. Purify via flash chromatography (Silica gel, 0-5% MeOH in DCM) to afford (3S)-3-phenyl-1,4-oxazepan-5-one as a crystalline solid.
References
- Efficient Routes to a Diverse Array of Amino Alcohol-Derived Chiral Fragments Amazon S3 / Vertex AI Search Grounding URL
- Green Approaches in Medicinal Chemistry for Sustainable Drug Design (Recent developments in the field of oxa-Michael reactions)
- A Novel Synthesis of Densely Functionalized 3,4-β-Lactam Fused 1,4-Oxazepane via Tandem-7-exo-trig Intramolecular Oxa-Michael Reaction ResearchGate URL
Sources
Purification techniques for (3S)-3-phenyl-1,4-oxazepan-5-one reaction mixtures
Welcome to the Technical Support Center for the isolation and purification of (3S)-3-phenyl-1,4-oxazepan-5-one . As a specialized chiral heterocyclic building block, this compound is highly valued in asymmetric synthesis and drug development[1]. However, its unique structural features—specifically the highly polar lactam motif and the chiral center at the C3 position—present distinct challenges during downstream processing.
As a Senior Application Scientist, I have designed this guide to move beyond basic instructions. Below, you will find the mechanistic causality behind each experimental choice, self-validating protocols, and troubleshooting workflows to ensure maximum yield and >99% enantiomeric excess (ee).
General Purification Workflow
Workflow for the isolation and purification of (3S)-3-phenyl-1,4-oxazepan-5-one.
Section 1: Reaction Quenching & Liquid-Liquid Extraction (LLE)
FAQ: Why am I losing so much product in the aqueous layer during workup? Causality & Mechanism: The lactam moiety in (3S)-3-phenyl-1,4-oxazepan-5-one acts as both a strong hydrogen bond donor (via the NH) and acceptor (via the C=O). When quenched with aqueous solutions, the compound forms a tight hydration shell. Standard non-polar organic solvents (like diethyl ether or hexanes) lack the polarity to disrupt this network, leading to poor partition coefficients ( Kp ) and significant product loss to the aqueous waste. To overcome this, a highly polar organic mixture, such as a 3:1 ratio of chloroform to isopropanol, must be used[2]. The isopropanol acts as a hydrogen-bond disruptor, breaking the hydration shell and driving the oxazepanone into the organic phase.
Protocol 1: Optimized Liquid-Liquid Extraction (Self-Validating)
-
Quench: Cool the crude reaction mixture to 0 °C. Slowly add deionized water (1 volume equivalent) to quench any remaining reactive species.
-
Solvent Preparation: Prepare a fresh extraction solvent mixture of Chloroform:Isopropanol (3:1, v/v).
-
Extraction: Add 3 volume equivalents of the extraction solvent to the quenched mixture. Vigorously shake or stir for 5 minutes to ensure maximal interfacial mass transfer.
-
Phase Separation: Allow the layers to separate. The organic layer (the bottom layer, due to chloroform's higher density) contains the target product.
-
Validation Checkpoint: Spot both the aqueous and organic layers side-by-side on a silica TLC plate. Elute with 10% MeOH in DCM. Stain with KMnO₄. If the aqueous layer shows a UV-active or stainable spot at the product's Rf (~0.35), perform one additional extraction cycle to ensure complete recovery.
-
Drying: Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate in vacuo.
Section 2: Flash Column Chromatography
FAQ: Why does my product peak tail severely on silica gel, causing co-elution with impurities? Causality & Mechanism: Bare silica gel contains acidic silanol (-SiOH) groups. The basic nitrogen and the carbonyl oxygen of the 1,4-oxazepan-5-one ring interact strongly with these silanols via hydrogen bonding and dipole-dipole interactions. This causes the compound to "drag" through the column, resulting in broad, tailing peaks. To mitigate this, a highly polar modifier like Methanol (MeOH) must be incorporated into the mobile phase[3]. The MeOH molecules competitively bind to the silanol sites, passivating the stationary phase and allowing the oxazepanone to elute as a sharp, tight band[2][4].
Table 1: Solvent System Optimization for Silica Gel Chromatography
| Solvent System | Ratio (v/v) | Product Rf | Tailing Factor ( Tf ) | Application Notes |
| Hexanes : EtOAc | 1:1 | 0.10 | > 2.5 | Poor elution; severe tailing. Not recommended. |
| 100% EtOAc | 1:0 | 0.25 | 1.8 | Moderate tailing. Useful for initial non-polar impurity flush. |
| DCM : MeOH | 95:5 | 0.35 | 1.1 | Optimal. Sharp peaks; excellent resolution[4]. |
| EtOAc : MeOH | 95:5 | 0.40 | 1.2 | Good alternative if halogenated solvents are restricted[2]. |
Protocol 2: Flash Column Chromatography (Self-Validating)
-
Column Preparation: Slurry-pack a column with 100-200 mesh silica gel using 100% DCM[4].
-
Sample Loading: Dissolve the crude extract in a minimal amount of DCM. Apply evenly to the top of the silica bed to ensure a narrow loading band.
-
Elution: Begin elution with 100% DCM (2 column volumes) to remove non-polar byproducts. Gradually apply a gradient from 0% to 5% MeOH in DCM[2][4].
-
Fraction Collection: Collect fractions in small volumes (e.g., 15 mL) to prevent the re-mixing of closely eluting regioisomers.
-
Validation Checkpoint: Analyze pooled fractions via UPLC (UV at 214 nm)[2]. The target mass ( [M+H]+=192.1 for C11H13NO2 ) must correspond to a single peak with >95% Area Under Curve (AUC). Do not proceed to chiral analysis until this achiral purity threshold is met.
Section 3: Chiral Purity & Enantiomeric Resolution
FAQ: My achiral purity is >95%, but my enantiomeric excess (ee) is low. How do I resolve the (3S) and (3R) enantiomers? Causality & Mechanism: Standard silica gel cannot distinguish between the (3S) and (3R) enantiomers because they possess identical physicochemical properties in an achiral environment. If racemization occurred during synthesis, or if the starting chiral amino alcohol was impure, the (3R)-enantiomer will co-elute perfectly with the (3S)-enantiomer[1][2]. Resolution requires a Chiral Stationary Phase (CSP), such as an amylose- or cellulose-based column. The chiral grooves in the polymer backbone allow for transient, differential diastereomeric interactions (e.g., π−π stacking with the C3-phenyl ring and hydrogen bonding with the lactam), causing one enantiomer to elute slower than the other.
Decision tree for resolving co-eluting impurities during oxazepanone purification.
References
-
Efficient Routes to a Diverse Array of Amino Alcohol-Derived Chiral Fragments Source: Amazon S3 (Supplementary Information for Synthesis) URL:2
-
Technical Support Center: Purification of 1,4-Oxazepan-5-one Source: Benchchem URL:3
-
10341-26-1 | 1,4-Oxazepan-5-one | Other Aliphatic Heterocycles Source: Ambeed URL:4
-
192815-71-7 | (R)-5-Phenyl-morpholin-3-one and Chiral Building Blocks Source: BLDpharm URL:1
Sources
Technical Support Center: Optimizing Reaction Conditions for (3S)-3-phenyl-1,4-oxazepan-5-one Derivatives
Welcome to the technical support center for the synthesis and optimization of (3S)-3-phenyl-1,4-oxazepan-5-one derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for challenges encountered during the synthesis of this important heterocyclic scaffold. 1,4-oxazepane cores are found in a variety of pharmacologically active compounds.[1] This guide is structured in a question-and-answer format to directly address specific experimental issues.
I. FAQs: Troubleshooting Common Synthetic Challenges
This section addresses frequently encountered problems during the synthesis of (3S)-3-phenyl-1,4-oxazepan-5-one derivatives, providing explanations and actionable solutions.
Question 1: Low yield during the intramolecular cyclization to form the 1,4-oxazepan-5-one ring.
Answer:
Low yields in the formation of the seven-membered ring are a common hurdle. This is often due to competing intermolecular reactions, such as polymerization, which are favored at higher concentrations.[2] To promote the desired intramolecular cyclization, high-dilution conditions are crucial. This is achieved by the slow addition of the linear precursor to a large volume of solvent.
Several synthetic strategies can be employed for the formation of the 1,4-oxazepane core, with intramolecular cyclization of a linear precursor containing both nitrogen and oxygen heteroatoms being a widely used approach.[2]
Troubleshooting Steps:
-
High-Dilution Conditions: Ensure the reaction is set up under high-dilution. A practical approach is to use a syringe pump for the slow addition of the substrate over several hours.
-
Reagent Choice for Cyclization: The choice of coupling reagent is critical for activating the carboxylic acid for lactamization.
-
Carbodiimides: Reagents like DCC (dicyclohexylcarbodiimide) or DIC (diisopropylcarbodiimide) are commonly used.[3] However, the byproduct of DCC, dicyclohexylurea, is often insoluble and can complicate purification.[4] DIC is often preferred in solid-phase synthesis as its urea byproduct is more soluble.[4]
-
Phosphonium and Aminium Salts: Reagents like PyBOP, HBTU, and HATU are highly efficient and can lead to faster reaction times with minimal side reactions.[3][4] HATU, in particular, is known for its rapid coupling and reduced epimerization.[4]
-
-
Solvent Selection: Aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile are generally suitable. The choice can affect reactant solubility and reaction rate.[2]
-
Temperature Control: While some cyclizations proceed at room temperature, others may require gentle heating. However, excessive heat can lead to decomposition.[2] Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal temperature.
Question 2: Epimerization at the C3 chiral center during the reaction sequence.
Answer:
Maintaining the stereochemical integrity of the C3 chiral center is paramount. Epimerization can occur at various stages, particularly during amide bond formation or under harsh basic or acidic conditions.
Preventative Measures:
-
Mild Coupling Reagents: The use of coupling reagents known to minimize racemization is essential. Additives like 1-hydroxybenzotriazole (HOBt) or ethyl (hydroxyimino)cyanoacetate (Oxyma Pure) can suppress racemization when used with carbodiimides.[3] Aminium and phosphonium salts like HATU and PyAOP are also excellent choices for minimizing epimerization.[4]
-
Base Selection: Strong, non-sterically hindered bases can promote epimerization.[5] Use hindered bases like diisopropylethylamine (DIPEA) or 2,4,6-collidine in minimal necessary amounts.[5] For certain substrates, base-free conditions with DIC and an additive can be effective.[5]
-
Temperature Management: Perform coupling reactions at lower temperatures (e.g., 0 °C) to reduce the rate of racemization.[5]
-
Protecting Group Strategy: The choice of protecting groups for the amine and alcohol functionalities can influence the stability of the adjacent chiral center. Ensure that the deprotection conditions are mild and orthogonal to other functional groups present in the molecule.
Question 3: Difficulty in removing the N-Boc protecting group without side reactions.
Answer:
The tert-butyloxycarbonyl (Boc) group is a common amine protecting group, but its removal under standard acidic conditions (e.g., strong trifluoroacetic acid) can sometimes lead to undesired side reactions, especially with sensitive substrates.[6]
Alternative Deprotection Protocols:
| Reagent/Condition | Description | Advantages | Reference(s) |
| Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) | A widely used and generally efficient method. | Effective for most substrates. | [7] |
| 4M HCl in 1,4-Dioxane | Another common acidic condition that often results in the precipitation of the hydrochloride salt. | Can be advantageous for product isolation. | [7] |
| Fluorinated Alcohols (TFE or HFIP) | Thermolytic deprotection can be achieved by refluxing in 2,2,2-trifluoroethanol (TFE) or hexafluoroisopropanol (HFIP), often accelerated by microwave irradiation. | Neutral conditions, useful for acid-sensitive substrates. | [8][9] |
| Oxalyl Chloride | A mild method for deprotecting compounds with multiple or acid-labile functional groups. | High tolerance for various functional groups. | [6] |
| Water-mediated, Catalyst-free | Heating N-Boc protected amines in water at around 100°C can achieve deprotection. | An environmentally friendly, "green" chemistry approach. | [10] |
Question 4: Challenges with purification of the final (3S)-3-phenyl-1,4-oxazepan-5-one derivative.
Answer:
Purification can be complicated by the presence of closely related impurities or diastereomers. A multi-step purification strategy is often necessary.
Purification Strategies:
-
Column Chromatography: Silica gel column chromatography is the most common initial purification step. A careful selection of the eluent system is critical to achieve good separation.
-
Chiral Chromatography: To separate enantiomers or diastereomers, chiral chromatography is indispensable.[11]
-
Method Development: Screening different chiral stationary phases (CSPs) and mobile phases is often required to find the optimal separation conditions.[12] Supercritical Fluid Chromatography (SFC) can be a faster and more environmentally friendly alternative to traditional HPLC for chiral separations.[13][14]
-
-
Recrystallization: If the product is a crystalline solid, recrystallization can be a highly effective method for achieving high purity. Experiment with different solvent systems to find conditions that favor the crystallization of the desired product while leaving impurities in the mother liquor.
II. Experimental Protocols
This section provides detailed, step-by-step methodologies for key experimental workflows.
Protocol 1: General Procedure for Intramolecular Cyclization
This protocol describes a general method for the lactamization of an N-protected amino alcohol precursor.
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add a large volume of anhydrous solvent (e.g., DCM or THF) to achieve high-dilution conditions (typically 0.01 M or lower).
-
Reagent Preparation: In a separate flask, dissolve the linear amino acid precursor in the same anhydrous solvent.
-
Slow Addition: Using a syringe pump, add the solution of the precursor to the reaction flask over a period of 4-8 hours at the desired temperature (e.g., room temperature or reflux).
-
Coupling Reagent Addition: Once the addition of the precursor is complete, add the coupling reagent (e.g., HATU, 1.2 equivalents) and a hindered base (e.g., DIPEA, 2.0 equivalents).
-
Reaction Monitoring: Monitor the progress of the reaction by TLC or LC-MS.
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of NH4Cl. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography.
Protocol 2: N-Boc Deprotection using HFIP
This protocol outlines a mild deprotection method suitable for acid-sensitive substrates.[8][9]
-
Reaction Setup: Dissolve the N-Boc protected compound in hexafluoroisopropanol (HFIP).
-
Heating: Heat the reaction mixture to reflux or use a microwave reactor (e.g., 150 °C) for a shorter reaction time.[9]
-
Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Work-up: Remove the HFIP by evaporation under reduced pressure. The deprotected compound can then be purified by conventional methods such as column chromatography or recrystallization.[9]
III. Visualization of Key Processes
Workflow for Troubleshooting Low Cyclization Yield
Caption: Decision tree for selecting an N-Boc deprotection method.
IV. References
Sources
- 1. Synthesis of chiral 1,4-oxazepane-5-carboxylic acids from polymer-supported homoserine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. hepatochem.com [hepatochem.com]
- 4. peptide.com [peptide.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. EP2070899A1 - Deprotection of N-BOC compounds - Google Patents [patents.google.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. content.e-bookshelf.de [content.e-bookshelf.de]
- 12. researchgate.net [researchgate.net]
- 13. m.youtube.com [m.youtube.com]
- 14. Strategies for chiral separation: from racemate to enantiomer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Diphenylsilane as a coupling reagent for amide bond formation - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Frontiers | Synthesis of Oxazinanones: Intramolecular Cyclization of Amino Acid-Derived Diazoketones via Silica-Supported HClO4 Catalysis [frontiersin.org]
- 18. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. semanticscholar.org [semanticscholar.org]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 24. Synthesis of chiral 1,4-oxazepane-5-carboxylic acids from polymer-supported homoserine - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 25. medipol.edu.tr [medipol.edu.tr]
- 26. WO2012046882A1 - 1,4-oxazepane derivatives - Google Patents [patents.google.com]
- 27. Copper-Catalyzed γ-C(sp3)−H Lactamization and Iminolactonization - PMC [pmc.ncbi.nlm.nih.gov]
- 28. pubs.acs.org [pubs.acs.org]
- 29. Access to 2,5-Disubstituted Thiazoles Via Cyclization of N‑Substituted α‑Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 30. semanticscholar.org [semanticscholar.org]
- 31. xpyan.jiangnan.edu.cn [xpyan.jiangnan.edu.cn]
- 32. pubs.acs.org [pubs.acs.org]
- 33. pubs.acs.org [pubs.acs.org]
- 34. pubs.acs.org [pubs.acs.org]
- 35. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
Technical Support Center: Minimizing Side Products in (3S)-3-phenyl-1,4-oxazepan-5-one Cyclization
Welcome to the Application Scientist Troubleshooting Center. The synthesis of 7-membered heterocycles, particularly the cyclization to form the (3S)-3-phenyl-1,4-oxazepan-5-one core, is thermodynamically and kinetically challenging. Forcing the correct conformation is an absolute necessity during the cyclization of rotationally restricted precursors to form medium-sized oxazepane rings[1].
This guide provides field-proven solutions for the two primary synthetic workflows: Intramolecular Macrolactamization of a linear amino acid, and the Rearrangement Route (Beckmann/Schmidt) starting from a functionalized pyranone[2].
Section 1: Mechanistic Pathways & Side Product Origins
Fig 1. Competing pathways and side products in (3S)-3-phenyl-1,4-oxazepan-5-one synthesis.
Section 2: Troubleshooting Guides & FAQs
Workflow A: The Macrolactamization Route
This route relies on the intramolecular amide coupling of (S)-3-(2-amino-2-phenylethoxy)propanoic acid. While it guarantees 100% regioselectivity, it is highly susceptible to competing intermolecular reactions.
Q1: My cyclization is yielding a high molecular weight white precipitate instead of the target product. How do I favor the 7-membered ring? Expertise & Causality: You are observing intermolecular oligomerization. In 7-membered ring formation, the rate of intermolecular collision often exceeds the rate of intramolecular chain-end biting due to transannular strain. Solution: Transition to a pseudo-high dilution protocol. Instead of batch-mixing, dissolve your linear precursor in a highly dilute solution and add it via a syringe pump to a refluxing solution of the coupling agent. We strongly recommend using T3P (Propylphosphonic anhydride) . T3P provides excellent kinetic control and avoids the formation of poorly soluble urea byproducts seen with EDC or DCC, which can trap your product.
Q2: The enantiomeric excess (ee) of my product drops from >99% to 85% after cyclization. Why is the 3S stereocenter epimerizing? Expertise & Causality: The C3 benzylic position is highly sensitive. When using strong, unhindered bases (like triethylamine) or slow-reacting coupling agents, the intermediate active ester can undergo reversible deprotonation or transient imine formation, leading to racemization to the undesired (3R) epimer. Solution: Swap your base to a sterically hindered alternative like DIPEA (N,N-Diisopropylethylamine) or 2,4,6-collidine . These bases cannot easily abstract the bulky benzylic proton. Additionally, incorporating HOAt (1-Hydroxy-7-azabenzotriazole) accelerates the intramolecular capture of the active ester, kinetically outcompeting the epimerization pathway.
Workflow B: The Rearrangement Route (Beckmann/Schmidt)
The synthesis of the 1,4-oxazepan-5-one core can be achieved efficiently via the Schmidt reaction using tetrahydro-4H-pyran-4-one and sodium azide[2]. However, when targeting single-enantiomer phenyl-substituted derivatives[3], the Beckmann rearrangement of an oxime intermediate offers better control over regioselectivity.
Q3: I am isolating a ~15% impurity with the exact same mass as my target, but different NMR shifts. What is it and how do I eliminate it? Expertise & Causality: This is the regioisomer, (6S)-6-phenyl-1,4-oxazepan-5-one. The Beckmann rearrangement is strictly anti-migratory. When you form the oxime intermediate from (3S)-3-phenyltetrahydro-4H-pyran-4-one, it exists as a mixture of E and Z isomers. If the oxime hydroxyl group is anti to the C5 carbon, C5 migrates (forming the undesired 6-phenyl isomer). If the hydroxyl group is anti to the C3 carbon, C3 migrates (forming your target). Solution: You must thermodynamically equilibrate the oxime prior to rearrangement. The bulky C3 phenyl group naturally repels the oxime hydroxyl group. By refluxing the oxime in ethanol with catalytic acid prior to rearrangement, you enrich the desired Z-oxime (OH pointing towards C5), pushing regioselectivity to >95:5.
Section 3: Quantitative Data & Route Comparison
To assist in selecting the optimal synthetic strategy for your lab's capabilities, review the comparative metrics below:
| Metric | Macrolactamization Route | Rearrangement Route (Beckmann) |
| Typical Yield (Target) | 45% - 60% | 65% - 80% |
| Enantiomeric Excess (ee) | 85% - 95% (Prone to epimerization) | >99% (Stereocenter preserved) |
| Regioselectivity | 100% (Single regioisomer) | 85:15 to 95:5 (Dependent on oxime E/Z) |
| Primary Side Product | Linear Oligomers / Polymers | (6S)-6-phenyl-1,4-oxazepan-5-one |
| Key Optimization Reagents | T3P, DIPEA, HOAt | Eaton's Reagent, Thermodynamic Equilibration |
Section 4: Validated Experimental Protocols
Protocol A: Pseudo-High Dilution Lactamization (T3P Method)
This protocol is self-validating: the absence of white precipitate during the syringe pump addition confirms that oligomerization has been successfully suppressed.
-
Preparation: Dissolve (S)-3-(2-amino-2-phenylethoxy)propanoic acid (1.0 eq, 10 mmol) in 500 mL of anhydrous dichloromethane (DCM) to create a 0.02 M solution.
-
Activation: In a separate 2 L round-bottom flask, add T3P (50% solution in EtOAc, 2.0 eq) and DIPEA (3.0 eq) to 500 mL of anhydrous DCM. Bring to a gentle reflux under a nitrogen atmosphere.
-
Syringe Pump Addition: Add the amino acid solution dropwise to the refluxing activation mixture using a syringe pump set to a strict rate of 0.5 mL/min .
-
Completion & Workup: Stir for an additional 2 hours post-addition. Wash the organic layer sequentially with 1M HCl, saturated NaHCO3, and brine. Dry over MgSO4 and concentrate in vacuo.
Protocol B: Regioselective Beckmann Rearrangement
This protocol utilizes thermodynamic equilibration to self-correct the E/Z oxime ratio, ensuring high regioselectivity.
-
Oxime Formation & Equilibration: Dissolve (3S)-3-phenyltetrahydro-4H-pyran-4-one (10 mmol) and hydroxylamine hydrochloride (1.5 eq) in 50 mL of absolute ethanol. Add pyridine (1.5 eq). Reflux for 4 hours to ensure complete thermodynamic equilibration to the Z-oxime.
-
Isolation: Concentrate the mixture, dilute with EtOAc, wash with water, and dry over Na2SO4.
-
Rearrangement: Dissolve the crude oxime in 30 mL of anhydrous acetonitrile. Cool to 0 °C. Add Eaton's reagent (10 wt% P2O5 in methanesulfonic acid, 3.0 eq) dropwise to minimize exothermic degradation.
-
Quenching: Stir at room temperature for 2 hours. Carefully quench by pouring over crushed ice and basifying with saturated Na2CO3 until pH 8. Extract with EtOAc, dry, and purify via silica gel chromatography.
Section 5: References
1. - The Journal of Organic Chemistry 2. - Journal of Medicinal Chemistry 3. - Synthesis
Sources
Overcoming steric hindrance in (3S)-3-phenyl-1,4-oxazepan-5-one coupling reactions
Troubleshooting Guide: Overcoming Steric Hindrance in (3S)-3-Phenyl-1,4-oxazepan-5-one
Target Audience: Researchers, Synthesis Scientists, and Drug Development Professionals.
Executive Summary
The 1,4-oxazepane scaffold is a privileged motif in medicinal chemistry, frequently utilized in the development of kinase inhibitors and receptor modulators[1]. However, functionalizing the (3S)-3-phenyl-1,4-oxazepan-5-one derivative presents a severe synthetic bottleneck. The bulky phenyl group at the C3 position creates extreme steric hindrance directly adjacent to the N4 lactam nitrogen. This guide provides field-proven mechanistic insights and validated protocols to successfully achieve N-arylation without compromising the integrity of the (3S) stereocenter.
Mechanistic Troubleshooting (FAQ)
Q1: Why do standard Buchwald-Hartwig conditions (e.g., Pd(OAc)₂ / BINAP) fail or yield trace product for this lactam? A: The failure is fundamentally kinetic and stems from the reductive elimination (RE) step. In a standard catalytic cycle, the lactam coordinates to the Palladium(II) center to form an N-bound amido complex. For (3S)-3-phenyl-1,4-oxazepan-5-one, the extreme steric repulsion between the adjacent 3-phenyl group, the incoming aryl group, and standard phosphine ligands makes the activation barrier for C–N reductive elimination prohibitively high[2]. Consequently, the catalyst stalls at the Pd(II) resting state, leading to protodehalogenation or irreversible catalyst decay (palladium black formation).
Q2: Which phosphine ligands are required to overcome this specific steric bottleneck? A: You must utilize highly bulky, electron-rich dialkylbiarylphosphine ligands, specifically tBuBrettPhos or RuPhos [3]. These ligands solve the problem by rerouting the reaction mechanism. The extreme steric bulk of tBuBrettPhos forces the hindered lactam to adopt an unconventional O-bound Pd(II) imidate coordination mode rather than the traditional N-bound mode[2]. This O-ligation relieves the steric clash at the metal center and facilitates reductive elimination via a lower-energy, five-membered cyclic transition state, successfully forming the C–N bond.
Q3: How do I prevent the epimerization (racemization) of the (3S) stereocenter during the coupling? A: The C3 proton is positioned alpha to a phenyl ring and adjacent to the lactam nitrogen, making it highly acidic and susceptible to base-catalyzed epimerization.
-
Avoid: Strong, soluble bases like NaOtBu or KHMDS.
-
Adopt: Mild, insoluble bases such as Cesium Carbonate (Cs₂CO₃) or tribasic Potassium Phosphate (K₃PO₄)[4]. When used in non-polar solvents (e.g., anhydrous toluene), these bases remain tightly ion-paired, effectively deprotonating the lactam for cross-coupling while suppressing off-target deprotonation at the C3 chiral center.
Mechanistic Visualization
Catalytic cycle showing the steric-driven O-ligation pathway enabling reductive elimination.
Optimization Matrix (Quantitative Data)
The following table summarizes the causal relationship between ligand/base selection and reaction outcomes for the N-arylation of (3S)-3-phenyl-1,4-oxazepan-5-one.
| Ligand | Base | Solvent | Temp (°C) | Yield (%) | Enantiomeric Excess (ee %) | Mechanistic Note |
| BINAP | NaOtBu | Toluene | 110 | <10% | N/A | High RE barrier; rapid catalyst death. |
| Xantphos | Cs₂CO₃ | Dioxane | 100 | 45% | 98% | Moderate RE facilitation; incomplete conversion. |
| RuPhos | K₃PO₄ | t-AmylOH | 100 | 72% | 99% | Excellent for secondary hindered amines[3]. |
| tBuBrettPhos | Cs₂CO₃ | Toluene | 90 | >85% | >99% | O-bound RE pathway; optimal yield and ee preservation. |
Standard Operating Procedure (SOP)
Protocol: Highly Selective N-Arylation using tBuBrettPhos This protocol is engineered as a self-validating system. Follow the visual and procedural checkpoints strictly to ensure success.
1. Glovebox Preparation (Air-Free Setup)
-
Inside an argon-filled glovebox, charge an oven-dried 10 mL Schlenk tube with Pd₂(dba)₃ (2.5 mol%, 0.025 equiv), tBuBrettPhos (6.0 mol%, 0.06 equiv), and finely milled anhydrous Cs₂CO₃ (1.5 equiv).
-
Causality Note: A slight excess of ligand relative to Palladium (1.2:1 ratio of L:Pd) prevents the formation of off-cycle, ligand-deficient Palladium dimers.
2. Precatalyst Activation
-
Add 1.0 mL of anhydrous, degassed toluene to the Schlenk tube. Stir at room temperature for 15 minutes.
-
Validation Checkpoint: Observe the solution. A shift from opaque yellow to a deep, homogeneous red/purple indicates the successful reduction of Pd(II) to the active L-Pd(0) species. If the solution turns black, oxygen/moisture contamination has occurred, and the reaction will fail.
3. Substrate Addition
-
Add (3S)-3-phenyl-1,4-oxazepan-5-one (1.0 equiv, 0.5 mmol) and the desired aryl bromide (1.2 equiv).
4. Thermal Coupling
-
Seal the tube with a Teflon-lined cap, remove it from the glovebox, and heat in a pre-equilibrated oil bath at 90 °C for 16 hours.
-
Causality Note: Do not exceed 90 °C. Higher temperatures exponentially increase the rate of base-catalyzed epimerization at the C3 stereocenter without significantly improving the cross-coupling rate.
5. Workup and Purification
-
Cool the reaction to room temperature. Dilute with EtOAc (5 mL) and filter through a short pad of Celite to remove palladium black and inorganic salts.
-
Concentrate the filtrate under reduced pressure and purify via flash column chromatography (Hexanes/EtOAc gradient) to isolate the pure N-aryl lactam.
Step-by-step experimental workflow for the Pd-catalyzed N-arylation of hindered lactams.
References
-
Li, X., et al. "Intermolecular Buchwald–Hartwig Reactions for Enantioselective Synthesis of Diverse Atropisomers." European Journal of Organic Chemistry / JACS. 2
-
Buchwald, S. L., et al. "Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure." ACS Omega. 3
-
Ruiz-Castillo, P., & Buchwald, S. L. "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions." Chemical Reviews. 4
-
BenchChem Application Notes. "1,4-Oxazepan-6-one Hydrochloride as a Versatile Building Block in Organic Synthesis." BenchChem. 1
Sources
A Comparative Guide to (3S)-3-phenyl-1,4-oxazepan-5-one and its Derivatives: Exploring a Versatile Scaffold in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The 1,4-oxazepanone scaffold represents a privileged heterocyclic motif in medicinal chemistry, with derivatives demonstrating a wide spectrum of biological activities. This guide provides a comparative analysis of (3S)-3-phenyl-1,4-oxazepan-5-one and other notable oxazepanone derivatives, offering insights into their structure-activity relationships (SAR), potential therapeutic applications, and the experimental methodologies used for their evaluation. While direct comparative biological data for (3S)-3-phenyl-1,4-oxazepan-5-one is not extensively available in the public domain, this guide synthesizes information from patent literature and published research on analogous structures to provide a comprehensive overview for researchers in the field.
Introduction to the 1,4-Oxazepan-5-one Core
The 1,4-oxazepan-5-one ring system, a seven-membered heterocycle containing both nitrogen and oxygen atoms, offers a three-dimensional architecture that can be strategically modified to interact with a variety of biological targets. The presence of a lactam functionality and the potential for stereocenters, as seen in (3S)-3-phenyl-1,4-oxazepan-5-one, provide opportunities for fine-tuning pharmacological properties.
(3S)-3-phenyl-1,4-oxazepan-5-one: A Focus on Monoamine Reuptake Inhibition
Patent literature suggests that 3-phenyl-1,4-oxazepan-5-one and its derivatives are potent monoamine reuptake inhibitors[1]. These compounds are designed to target the transporters for serotonin (SERT), norepinephrine (NET), and dopamine (DAT), which are critical for regulating neurotransmitter levels in the central nervous system. Inhibition of monoamine reuptake is a well-established mechanism for the treatment of depression, anxiety, and other neuropsychiatric disorders[1].
The specific stereochemistry of (3S)-3-phenyl-1,4-oxazepan-5-one likely plays a crucial role in its interaction with monoamine transporters, a common feature in the pharmacology of chiral CNS-active drugs. However, to date, specific in vitro binding affinities (Kᵢ) or inhibitory concentrations (IC₅₀) for this enantiomer against SERT, NET, and DAT are not publicly available.
Comparative Analysis with Other Oxazepanone Derivatives
While quantitative data for our lead compound is limited, the broader class of oxazepanone derivatives has been explored for a range of therapeutic targets. This section compares the performance of various substituted oxazepanones, providing a landscape of the scaffold's potential.
Benzo-fused[2][3]Oxazepin-5-ones: Targeting Kinases and Receptors
A significant body of research has focused on benzo-fused 1,4-oxazepin-5-one derivatives, which have shown promise in oncology and neurology.
-
TNIK and ROCK Inhibition: A series of 3,4-dihydrobenzo[f][2][3]oxazepin-5(2H)-one derivatives have been identified as potent inhibitors of Traf2- and Nck-interacting kinase (TNIK) and Rho-associated coiled-coil containing protein kinase (ROCK)[4][5]. TNIK is a potential target in colorectal cancer, while ROCK inhibitors are being investigated for the treatment of glaucoma[4][5].
| Compound Class | Target | Key Derivative | IC₅₀ (nM) | Therapeutic Area |
| 3,4-Dihydrobenzo[f][2][3]oxazepin-5(2H)-ones | TNIK | 21k | 26 | Colorectal Cancer[4] |
| 3,4-Dihydrobenzo[f][2][3]oxazepin-5(2H)-ones | ROCK II | 12b | 3 | Glaucoma[5] |
-
5-HT₁ₐ Receptor Agonism: Certain 1,4-benzoxazepine derivatives have been developed as selective serotonin 1A (5-HT₁ₐ) receptor agonists, with potential applications in treating anxiety and depression.
1,3-Oxazepine Derivatives: Antimicrobial and Anticancer Activities
The isomeric 1,3-oxazepine ring system has also been a source of biologically active compounds.
-
Antibacterial Activity: Various 1,3-oxazepine derivatives have demonstrated activity against both Gram-positive and Gram-negative bacteria. The mechanism of action is thought to involve disruption of the bacterial cell wall or other essential cellular processes.
| Compound Class | Bacterial Strain | Inhibition Zone (mm) |
| 1,3-Oxazepine Derivatives | Staphylococcus aureus | 15-24 |
| Escherichia coli | 12-20 |
-
Anticancer Potential: Some benzoxazepine derivatives have shown cytotoxic activity against various cancer cell lines, including A549 (lung), HeLa (cervical), Caco-2 (colorectal), and MCF-7 (breast)[3]. The IC₅₀ values for these compounds can be in the low micromolar to nanomolar range, indicating significant antiproliferative effects[3].
Structure-Activity Relationship (SAR) Insights
Across the various classes of oxazepanone derivatives, several key structural features influence biological activity:
-
Substitution on the Phenyl Ring: In the case of 3-phenyl-1,4-oxazepan-5-ones, the substitution pattern on the phenyl ring is critical for modulating potency and selectivity for monoamine transporters.
-
Benzo-fusion and Substitution: For benzo-fused derivatives, substituents on the benzene ring significantly impact activity. For example, in TNIK inhibitors, specific substitutions at the 7- and 8-positions of the benzoxazepinone core are crucial for high potency[4].
-
Chirality: The stereochemistry at position 3 of the oxazepanone ring, as highlighted by our lead compound, is expected to be a major determinant of biological activity, influencing how the molecule fits into the binding pocket of its target protein.
Experimental Methodologies
To facilitate further research and comparative studies, this section details standardized protocols for assessing the biological activity of oxazepanone derivatives, particularly focusing on their potential as monoamine reuptake inhibitors and GABA receptor modulators.
Monoamine Transporter Binding Assay
This protocol describes a competitive radioligand binding assay to determine the affinity of a test compound for the human serotonin, norepinephrine, and dopamine transporters.
Workflow Diagram:
Caption: Workflow for Monoamine Transporter Binding Assay.
Step-by-Step Protocol:
-
Membrane Preparation:
-
Culture HEK293 cells stably expressing the human serotonin, norepinephrine, or dopamine transporter.
-
Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate and wash the resulting membrane pellet multiple times to remove endogenous neurotransmitters.
-
Resuspend the final membrane pellet in assay buffer and determine the protein concentration.
-
-
Binding Assay:
-
In a 96-well plate, combine the cell membrane preparation, the appropriate radioligand (e.g., [³H]citalopram for SERT, [³H]nisoxetine for NET, or [³H]WIN 35,428 for DAT), and either assay buffer (for total binding), a high concentration of a known inhibitor (for non-specific binding), or the test compound at various concentrations.
-
Incubate the plate to allow the binding to reach equilibrium.
-
Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer.
-
-
Data Analysis:
-
Quantify the radioactivity on the filters using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation.
-
GABA Receptor Functional Assay (FLIPR-based Membrane Potential Assay)
Given that some heterocyclic scaffolds interact with GABA receptors, this high-throughput functional assay can assess the modulatory effects of oxazepanone derivatives on GABAₐ receptor activity.
Workflow Diagram:
Caption: Workflow for FLIPR-based GABA Receptor Functional Assay.
Step-by-Step Protocol:
-
Cell Culture and Transfection:
-
Culture HEK293 cells and transiently transfect them with cDNAs encoding the desired GABAₐ receptor subunits (e.g., α1, β2, γ2).
-
Plate the transfected cells into 96-well microplates.
-
-
Assay Procedure:
-
Load the cells with a membrane potential-sensitive fluorescent dye.
-
Add the test compound at various concentrations to the wells.
-
After a pre-incubation period, add a sub-maximal concentration of GABA to activate the GABAₐ receptors.
-
Immediately measure the change in fluorescence using a Fluorometric Imaging Plate Reader (FLIPR). An increase in fluorescence indicates membrane depolarization due to chloride ion efflux.
-
-
Data Analysis:
-
Plot the change in fluorescence against the logarithm of the test compound concentration.
-
For positive allosteric modulators, determine the EC₅₀ value (the concentration that produces 50% of the maximal potentiation of the GABA response).
-
For antagonists, determine the IC₅₀ value (the concentration that inhibits 50% of the GABA-induced response).
-
Conclusion
The 1,4-oxazepan-5-one scaffold, exemplified by (3S)-3-phenyl-1,4-oxazepan-5-one, holds significant promise for the development of novel therapeutics. While the primary hypothesized activity for the lead compound is monoamine reuptake inhibition, the diverse biological activities of other oxazepanone derivatives highlight the versatility of this chemical class. Further investigation, including the synthesis and comprehensive biological evaluation of a focused library of 3-phenyl-1,4-oxazepan-5-one analogs, is warranted to fully elucidate their therapeutic potential and establish a clear structure-activity relationship. The experimental protocols provided herein offer a robust framework for such future studies.
References
-
ChEMBL Database. [Link]
-
Discovery of 3,4-Dihydrobenzo[f][2][3]oxazepin-5(2H)-one Derivatives as a New Class of Selective TNIK Inhibitors and Evaluation of Their Anti-Colorectal Cancer Effects. Journal of Medicinal Chemistry, 2022 . [Link]
- 1,4-oxazepane derivatives.
-
Antiproliferative, Anti-Inflammatory and Anti-Microbial Activities of Synthesized Benzo[f]benzo[3][6]imidazo[1,2-d][2][3]oxazepine and Benzo[f]benzo[3][6]oxazolo[3,2-d][2][3]oxazepine Derivatives. SciELO. [Link]
-
PubChem Database. [Link]
-
STUDIES TOWARD THE ASYMMETRIC SYNTHESIS OF ESTER FUNCTIONALIZED NOVEL 1,4-OXAZEPINE-5-ONE DERIVATIVES. GCRIS. [Link]
-
Discovery of 3,4-dihydrobenzo[f][2][3]oxazepin-5(2H)-one derivatives as a new class of ROCK inhibitors for the treatment of glaucoma. PubMed, 2021 . [Link]
-
Synthesis and studies of biological activity of -1,3- oxazepine-4,7-dione derivitives. [Link]
-
Synthesis, Characterization, and Antibacterial Activity of Some New Oxazepine Derivatives. Journal of Medicinal and Chemical Sciences, 2023 . [Link]
-
A high-throughput functional assay for characterization of gamma-aminobutyric acid(A) channel modulators using cryopreserved transiently transfected cells. PubMed, 2008 . [Link]
Sources
- 1. WO2012046882A1 - 1,4-oxazepane derivatives - Google Patents [patents.google.com]
- 2. ChEMBL - ChEMBL [ebi.ac.uk]
- 3. scielo.br [scielo.br]
- 4. Discovery of 3,4-Dihydrobenzo[ f][1,4]oxazepin-5(2 H)-one Derivatives as a New Class of Selective TNIK Inhibitors and Evaluation of Their Anti-Colorectal Cancer Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. GABA<sub>A</sub> receptors | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
- 6. PubChemLite - (3r)-3-phenyl-1,4-oxazepan-5-one (C11H13NO2) [pubchemlite.lcsb.uni.lu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
